1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2hcl
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Industrial production methods may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(1-(3,4-Dimethylphenyl)ethyl)piperazine
- 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-(3-methylphenyl)piperazine
Uniqueness
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H24Cl2N2O2 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-11(16-8-6-15-7-9-16)12-4-5-13(17-2)14(10-12)18-3;;/h4-5,10-11,15H,6-9H2,1-3H3;2*1H |
InChI Key |
VOMKNEBNEHALHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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